molecular formula C8H7ClF5N B14037943 (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hcl

(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hcl

Cat. No.: B14037943
M. Wt: 247.59 g/mol
InChI Key: ZCSPVYOTNBRTOR-FJXQXJEOSA-N
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Description

(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chiral amine compound characterized by the presence of both difluorophenyl and trifluoroethanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,5-difluorophenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride may involve:

    Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step to improve efficiency and yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors for the trifluoromethylation step to enhance reaction control and scalability.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl and difluorophenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanol: A related compound with an alcohol group instead of an amine.

    3,5-Difluorophenylacetonitrile: A precursor in the synthesis of the target compound.

Uniqueness

(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride is unique due to its chiral nature and the presence of both difluorophenyl and trifluoromethyl groups

Properties

Molecular Formula

C8H7ClF5N

Molecular Weight

247.59 g/mol

IUPAC Name

(1S)-1-(3,5-difluorophenyl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C8H6F5N.ClH/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13;/h1-3,7H,14H2;1H/t7-;/m0./s1

InChI Key

ZCSPVYOTNBRTOR-FJXQXJEOSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C(F)(F)F)N.Cl

Origin of Product

United States

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